2-Acetylbenzaldehyde

Übersicht

Beschreibung

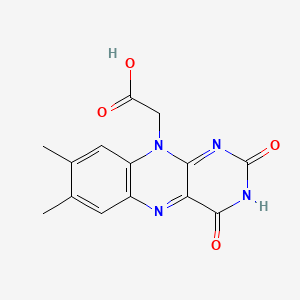

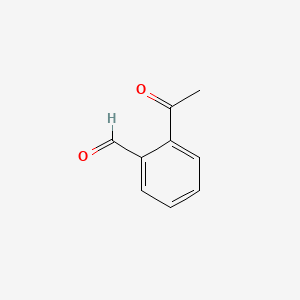

2-Acetylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .

Synthesis Analysis

2-Acetylbenzaldehyde can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces the desired product along with acetic acid as a byproduct.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetylbenzaldehyde are not detailed in the search results, it’s important to note that understanding the movement of electrons during chemical reactions is key to understanding the reactions of organic compounds .

Physical And Chemical Properties Analysis

2-Acetylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.8±23.0 °C at 760 mmHg, and a flash point of 99.6±19.6 °C . It has 2 freely rotating bonds, and its molar refractivity is 43.0±0.3 cm3 . Its polar surface area is 34 Å2, and its molar volume is 132.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Green Chemistry

In the field of green chemistry, 2-Acetylbenzaldehyde has been used in the acetalization of aldehydes with alcohols . This process is a common strategy for the protection of aldehydes in synthetic chemistry . The method involves the use of sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate (acid red 52) as a photocatalyst under yellow light irradiation . The results show efficient acetalization of aldehydes with alcohols at room temperature, with low catalyst loading, short reaction time, and readily available catalyst .

Absorption Promoter

In the field of pharmacology, benzaldehyde, a key active compound of styrax, has been found to promote the absorption of drugs with lower oral bioavailability . This is achieved by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability . The study used Caco-2 transport experiments to investigate the transport rate, and Molecular Dynamics Simulation analysis and fluorescence-anisotropy measurements to explore the underlying mechanism of absorption-promoting . The validation tests showed that benzaldehyde (140 mg/kg) remarkably increased the Cmax and AUC0-6 of acyclovir and hydrochlorothiazide in vivo .

Material for Synthesis

2-Acetylbenzaldehyde is used as a material in the synthesis of various other chemicals . It is often used as a precursor for various aromatic substances .

Friedel–Crafts Alkylations

In the field of organic chemistry, 2-Acetylbenzaldehyde has been used in the development of highly efficient Friedel–Crafts alkylations with alcohols under continuous-flow conditions using heterogeneous catalysts . The reactivities and durabilities of the examined catalysts were systematically investigated, which showed that montmorillonite clay is the best catalyst for these reactions . A high turnover frequency of 9.0 × 10^2 h^−1 was recorded under continuous-flow conditions, and the continuous operation was successfully maintained over one week .

Photocatalysis

In the field of green chemistry, 2-Acetylbenzaldehyde has been used in photocatalysis . This method involves the use of sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate (acid red 52) as a photocatalyst under yellow light irradiation . The results show efficient acetalization of aldehydes with alcohols at room temperature, with low catalyst loading, short reaction time, and readily available catalyst .

Safety And Hazards

When handling 2-Acetylbenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178955 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylbenzaldehyde | |

CAS RN |

24257-93-0 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

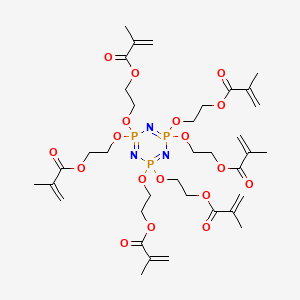

![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)